4-Hydroxytestosterone

Descripción general

Descripción

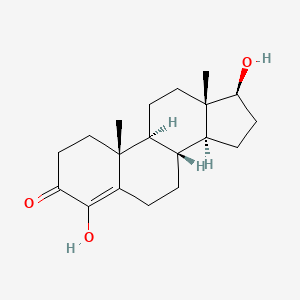

4-Hydroxytestosterone, also known as 4,17β-dihydroxyandrost-4-en-3-one, is a synthetic anabolic-androgenic steroid and a derivative of testosterone. It was first patented by G.D. Searle & Company in 1955. This compound is characterized by the presence of a hydroxy group at the fourth position of the testosterone molecule. It has moderate anabolic, mild androgenic, and anti-aromatase properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxytestosterone typically involves the hydroxylation of testosterone at the fourth position. One common method includes the use of formestane (4-hydroxyandrostenedione) as a precursor, which undergoes reduction to yield this compound .

Industrial Production Methods: the synthesis generally follows similar principles as laboratory methods, involving hydroxylation and reduction reactions under controlled conditions .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxytestosterone undergoes various chemical reactions, including:

Oxidation: Conversion to 4-hydroxyandrostenedione.

Reduction: Formation of 4-hydroxyandrostanediol.

Substitution: Introduction of different functional groups at various positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products:

Oxidation: 4-Hydroxyandrostenedione.

Reduction: 4-Hydroxyandrostanediol.

Substitution: Various halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a reference compound in steroid metabolism studies.

Biology: Investigated for its effects on protein synthesis and muscle growth.

Medicine: Explored for its anti-aromatase properties, which could be beneficial in conditions like estrogen-dependent cancers.

Industry: Limited industrial applications due to its synthetic nature and regulatory restrictions

Mecanismo De Acción

4-Hydroxytestosterone exerts its effects by binding to androgen receptors in the cytoplasm of cells. This complex is then transported to the nucleus, where it alters protein transcription and translation. The compound increases protein production within cells, particularly in skeletal muscle cells, and reduces the effects of cortisol, a stress hormone that promotes muscle breakdown .

Comparación Con Compuestos Similares

Clostebol (4-chlorotestosterone): Similar anabolic and anti-aromatase properties.

Formestane (4-hydroxyandrostenedione): Precursor to 4-Hydroxytestosterone with similar anti-aromatase activity.

Oxymesterone (4-hydroxy-17α-methyltestosterone): Another hydroxylated steroid with anabolic properties

Uniqueness: this compound is unique due to its specific hydroxylation at the fourth position, which imparts distinct anabolic and anti-aromatase properties. Unlike some of its analogs, it has not been marketed for therapeutic use, making it primarily a compound of interest in research settings .

Actividad Biológica

4-Hydroxytestosterone (4-OHT) is a synthetic anabolic steroid derived from testosterone, notable for its potential applications in medical and athletic fields due to its unique biological activities. This article explores the biological activity of 4-OHT, focusing on its mechanisms of action, metabolic pathways, and implications for therapeutic use.

Chemical Structure and Properties

This compound is chemically defined as 4,17β-dihydroxy-4-androstene-3-one, characterized by a hydroxy group at the fourth carbon position of the testosterone molecule. Its molecular formula is C19H28O3, and it possesses significant lipophilicity, allowing it to cross cell membranes easily and interact with androgen receptors within cells .

The primary biological activity of 4-OHT is its interaction with androgen receptors. Upon entering the cell, 4-OHT binds to these receptors, leading to their translocation into the nucleus where they modulate gene expression related to protein synthesis and muscle growth. This anabolic effect is believed to stem from two main actions:

- Protein Synthesis Enhancement : 4-OHT promotes muscle hypertrophy by increasing the transcription of genes involved in muscle protein synthesis while simultaneously inhibiting catabolic processes associated with glucocorticoids like cortisol .

- Aromatase Inhibition : One of the novel aspects of 4-OHT is its ability to inhibit aromatase, the enzyme responsible for converting androgens into estrogens. This property may help in managing estrogen-related side effects in aging males and athletes seeking to optimize their hormone balance .

Pharmacokinetics

The pharmacokinetic profile of 4-OHT includes:

- Absorption : Details on absorption rates are not fully characterized; however, its lipophilicity suggests efficient cellular uptake.

- Metabolism : Primarily hepatic metabolism occurs, producing various metabolites that can also be analyzed for doping control purposes .

- Elimination : Renal elimination follows hepatic metabolism, with phase-I metabolites including hydroxylated derivatives being identified in urine samples .

Research Findings

Several studies have investigated the biological activity of 4-OHT:

- Anabolic Potency : In animal models, 4-OHT has demonstrated anabolic effects comparable to testosterone but with slightly diminished potency. Studies suggest that it can effectively promote muscle growth while minimizing fat accumulation .

- Aromatase Inhibition : Research indicates that 4-OHT may exhibit similar aromatase inhibitory activity as its precursor, 4-hydroxyandrostenedione (4-OHA), providing a dual benefit of androgenic activity while reducing estrogen levels in the body .

Case Studies

- Elderly Male Population : A clinical study highlighted the use of 4-OHT in older men experiencing symptoms of low testosterone levels. The administration resulted in improved muscle mass and strength while effectively lowering estrogen levels .

- Athletic Use : In sports medicine contexts, athletes have used 4-OHT for its anabolic properties without the same level of estrogenic side effects seen with other steroids. However, its use remains controversial due to potential doping violations .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to other anabolic steroids:

| Compound | Anabolic Activity | Aromatase Inhibition | Clinical Use |

|---|---|---|---|

| Testosterone | High | Moderate | Hormone replacement |

| This compound | Moderate | High | Potential anti-estrogen therapy |

| Nandrolone | High | Low | Muscle wasting disorders |

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-13,16,21-22H,3-10H2,1-2H3/t11-,12-,13-,16-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOIJSIMMIDHMO-FBPKJDBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902477 | |

| Record name | 4,17beta-Dihydroxy-4-androstene-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

4-hydroxytestosterone is a fat soluble compound which can cross the lipid bilayers of cell membranes to enter the cytoplasm of cells. In the cytoplasm, 4-hydroxytestosterone can bind to an androgen receptor, which then gets transported to the nucleus of the cell to alter protein transcription and translation. Ananolic steroids are believed to increase muscle mass by increasing the production of proteins, as well as by reducing the effects of the stress hormone cortisol, which is known to promote muscle breakdown. It is postulated that other steroid hormones (glucocorticoids) may also be inhibited by anabolic steroids in order to prevent muscle catabolism. [wiki] | |

| Record name | 4-Hydroxytestosterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2141-17-5 | |

| Record name | 4-Hydroxytestosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2141-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,17beta-Dihydroxy-4-androstene-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002141175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxytestosterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4,17beta-Dihydroxy-4-androstene-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/912GOZ167T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.